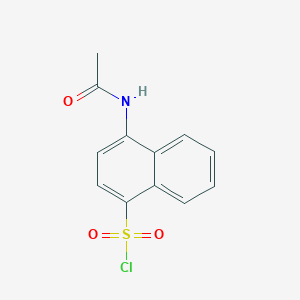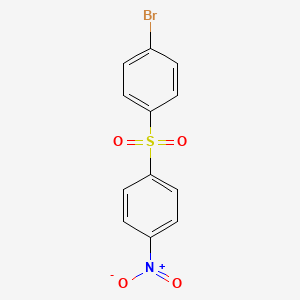
1-(2,5-Dimethoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)ethanamine, also known as 2C-H, is a phenethylamine derivative and a structural analog of mescaline. It is a synthetic compound and has been widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
“1-(2,5-Dimethoxyphenyl)ethanamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, the identification of protein complexes, or the analysis of protein-protein interactions.
Psychoactive Substance Research
“this compound” is classified as a new psychoactive substance . It is a potent agonist of the 5-hydroxytryptamine receptor . This makes it of interest in the study of the effects of psychoactive substances on the brain and nervous system. It could be used in research into the mechanisms of action of psychoactive substances, their potential therapeutic uses, or their effects on behavior.
Wirkmechanismus
Target of Action
1-(2,5-Dimethoxyphenyl)ethanamine, also known as 2C-B , is a synthetic psychedelic drug of the 2C family . The primary targets of 2C-B are the 5-hydroxytryptamine receptor 2C (5-HT2C) and 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the perception of reality, often associated with hallucinations.
Biochemical Pathways
It’s known that oxidative deamination of 2c-b results in the metabolites2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . Further metabolism of BDMPE and BDMPAA may occur by demethylation .
Pharmacokinetics
It’s known that the onset of action is20–40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , and the duration of action is 4–12 hours depending on the route of administration .
Result of Action
The molecular and cellular effects of 2C-B’s action result in altered perception, mood, and cognition. These effects are primarily due to its interaction with the 5-HT2C and 5-HT2A receptors . The activation of these receptors can lead to visual and auditory hallucinations, changes in mood and perception, and other psychological effects.
Action Environment
The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. For instance, the compound’s physical state can affect its stability and efficacy. It’s typically found as a solid and should be stored at room temperature . Furthermore, the method of administration can also impact its bioavailability and effects. For recreational use, the substance is generally consumed orally or nasally .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(2,5-Dimethoxyphenyl)ethanamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an agonist at the serotonin 5-HT2A receptor, which is crucial for its psychoactive effects . The interaction with this receptor involves binding to the receptor site, leading to a cascade of intracellular signaling events.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving serotonin receptors. This compound can alter gene expression and cellular metabolism by modulating the activity of key signaling molecules . For example, its interaction with the 5-HT2A receptor can lead to changes in the expression of genes involved in neurotransmission and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT2A receptor, which triggers a series of intracellular events. This binding leads to the activation of G-proteins and subsequent activation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, leading to the release of calcium ions from intracellular stores and activation of protein kinase C (PKC) . These events ultimately result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in receptor sensitivity and neurotransmitter levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it primarily acts as a stimulant and hallucinogen, while at higher doses, it can cause toxic effects such as hyperthermia, seizures, and even death . Threshold effects have been observed, where small increases in dosage can lead to disproportionately large changes in physiological and behavioral responses.
Metabolic Pathways
This compound is metabolized through several pathways, involving enzymes such as cytochrome P450s (CYPs). The primary metabolic reactions include hydroxylation, O-demethylation, and N-dealkylation . These reactions result in the formation of various metabolites, which can be further conjugated with glucuronic acid or sulfate before being excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters such as the serotonin transporter (SERT) play a role in its uptake and distribution within neurons. Additionally, binding proteins may facilitate its localization to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various biomolecules. It can be found in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, may also affect its localization and activity within cells.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIVRRLANGKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389817 |
Source


|
| Record name | 1-(2,5-Dimethoxy-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35253-26-0 |
Source


|
| Record name | 1-(2,5-Dimethoxy-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)








![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)



